Cenicriviroc Sulfone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cenicriviroc Sulfone is a derivative of Cenicriviroc, a dual antagonist of CC-motif chemokine receptors 2 and 5 (CCR2 and CCR5). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of non-alcoholic steatohepatitis and human immunodeficiency virus (HIV) infection .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cenicriviroc Sulfone typically involves the oxidation of Cenicriviroc. The process begins with the preparation of Cenicriviroc, which is achieved through a series of chemical reactions involving the coupling of specific intermediates. The oxidation step to form the sulfone derivative can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Cenicriviroc Sulfone undergoes various chemical reactions, including:

Oxidation: The primary reaction to form the sulfone derivative from Cenicriviroc.

Reduction: Can be reduced back to its parent compound under specific conditions.

Substitution: Can participate in nucleophilic substitution reactions, particularly at the sulfone group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: this compound.

Reduction: Cenicriviroc.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Non-Alcoholic Steatohepatitis (NASH)

Cenicriviroc has been primarily studied for its efficacy in treating NASH, a condition that can lead to severe liver damage. The CENTAUR study , a pivotal Phase 2b clinical trial, evaluated cenicriviroc in adults with NASH and liver fibrosis. Key findings include:

- Study Design : The randomized, double-blind trial enrolled 289 participants with histological evidence of NASH and liver fibrosis (stages 1-3) across 81 clinical sites.

- Primary Endpoint : The primary outcome was a ≥2-point improvement in the non-alcoholic fatty liver disease activity score (NAS) without worsening fibrosis at one year.

- Results : Although the primary endpoint was not statistically significant (16% vs. 19% for placebo), cenicriviroc demonstrated a significant improvement in liver fibrosis (20% vs. 10%; P = 0.02) compared to placebo .

Liver Fibrosis

Cenicriviroc's antifibrotic properties extend beyond NASH to other forms of liver fibrosis. In preclinical animal models, cenicriviroc exhibited potent anti-inflammatory and antifibrotic activity, supporting its use in various fibrotic diseases .

- Phase 3 Trials : A subsequent Phase 3 study (AURORA) is underway to further evaluate cenicriviroc's efficacy in larger populations with advanced liver fibrosis (Stage F2 or F3) due to NASH .

HIV Infection

Originally developed as an HIV treatment, cenicriviroc has shown promise in managing HIV infection by targeting CCR5 receptors. It is currently being studied for its effects on HIV-associated conditions such as dementia and cognitive impairments .

Efficacy Studies

Numerous studies have confirmed cenicriviroc's potential benefits:

- A study indicated that treatment with cenicriviroc resulted in reduced levels of inflammatory biomarkers such as soluble CD14 and improved hepatic function indicators in HIV-positive subjects .

- Another investigation highlighted its ability to inhibit monocyte/macrophage recruitment and hepatic stellate cell activation, key processes in fibrogenesis .

Safety Profile

Cenicriviroc has demonstrated a favorable safety profile across various studies, with tolerability comparable to placebo in clinical trials involving nearly 600 subjects . Adverse events were generally mild to moderate, underscoring its potential as a viable therapeutic option.

Mecanismo De Acción

Cenicriviroc Sulfone exerts its effects by inhibiting the CCR2 and CCR5 receptors. These receptors are involved in the recruitment and activation of immune cells. By blocking these receptors, this compound can reduce inflammation and fibrosis. This mechanism is particularly beneficial in conditions such as non-alcoholic steatohepatitis and HIV infection, where inflammation plays a critical role .

Comparación Con Compuestos Similares

Similar Compounds

Maraviroc: Another CCR5 antagonist used in the treatment of HIV infection.

CCX140-B: A CCR2 antagonist investigated for its potential in treating inflammatory diseases.

BMS-813160: A dual CCR2/CCR5 antagonist similar to Cenicriviroc.

Uniqueness

Cenicriviroc Sulfone stands out due to its dual antagonistic action on both CCR2 and CCR5 receptors, providing a broader range of therapeutic effects. Its ability to modulate immune responses and reduce fibrosis makes it a unique and promising compound in the treatment of inflammatory and fibrotic diseases .

Propiedades

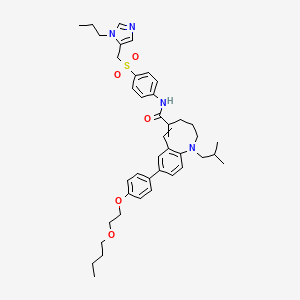

IUPAC Name |

8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfonyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H52N4O5S/c1-5-7-22-49-23-24-50-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)51(47,48)29-37-27-42-30-45(37)20-6-2/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVMNAUMMNWXGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)CC5=CN=CN5CCC)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H52N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.